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molecular formula C11H11N B042744 1,2,3,4-Tetrahydrocyclopenta[b]indole CAS No. 2047-91-8

1,2,3,4-Tetrahydrocyclopenta[b]indole

Cat. No. B042744
M. Wt: 157.21 g/mol
InChI Key: HZDXFZHFEASSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141563B2

Procedure details

Concentrated sulfuric acid (˜18 M, 35 mL) was added dropwise to a mixture of phenyl hydrazine (510 mmol, 50 mL) and cyclopentanone (45 mL, 510 mmol) in water (250 mL). The resulting mixture was heated to reflux for 30 min and then allowed to cool to room temperature. The liquid was decanted from the reaction mixture leaving a red, gummy solid. Hexanes (500–600 mL) was added to the flask and the mixture was heated to reflux. The yellow hexane solution was decanted hot from the mixture and placed in the freezer (crystallization begins immediately). More hexanes is added to the flask and the procedure repeated two more times using a total volume of 1500 mL of hexanes. After 1 h in the freezer, the solid was collected from the flasks and dried providing the known indole (410 mmol, 65 g, 80%).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([NH:12]N)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:14]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15]1>O>[CH2:16]1[C:15]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[NH:12][C:14]=2[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
45 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The liquid was decanted from the reaction mixture
CUSTOM
Type
CUSTOM
Details
leaving a red, gummy solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
The yellow hexane solution was decanted hot from the mixture
CUSTOM
Type
CUSTOM
Details
crystallization
ADDITION
Type
ADDITION
Details
More hexanes is added to the flask
CUSTOM
Type
CUSTOM
Details
the solid was collected from the flasks
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CCC=2NC=3C=CC=CC3C21
Measurements
Type Value Analysis
AMOUNT: AMOUNT 410 mmol
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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